Cas no 2308463-91-2 ((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid)

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid structure
2308463-91-2 structure
Product Name:(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid
CAS No:2308463-91-2
MF:C27H30N2O5
MW:462.537507534027
CID:5859821
PubChem ID:165746952
Update Time:2025-07-15

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid
    • (3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoyl]piperidine-3-carboxylic acid
    • 2308463-91-2
    • EN300-1500960
    • Inchi: 1S/C27H30N2O5/c1-2-3-14-24(25(30)29-15-8-9-18(16-29)26(31)32)28-27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2,4-7,10-13,18,23-24H,1,3,8-9,14-17H2,(H,28,33)(H,31,32)/t18-,24?/m1/s1
    • InChI Key: YZONELRTTZZOIU-QFADGXAASA-N
    • SMILES: O(C(NC(CCC=C)C(N1CCC[C@@H](C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 462.21547206g/mol
  • Monoisotopic Mass: 462.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 733
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 95.9Ų

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid Pricemore >>

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(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid Related Literature

Additional information on (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid

Recent Advances in the Study of (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid (CAS: 2308463-91-2)

In recent years, the compound (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid (CAS: 2308463-91-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel peptide-based drugs and enzyme inhibitors. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the piperidine-3-carboxylic acid moiety makes it a versatile intermediate in organic synthesis and drug design.

Recent studies have focused on elucidating the synthetic pathways and optimizing the yield of (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel solid-phase peptide synthesis (SPPS) method that significantly improves the efficiency of producing this compound. The researchers employed a combination of Fmoc-protected amino acids and advanced coupling reagents to achieve a high-purity product with minimal side reactions. This advancement is expected to facilitate the large-scale production of derivatives for further pharmacological evaluation.

Another key area of research involves the biological activity of (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid and its derivatives. Preliminary in vitro studies have demonstrated its inhibitory effects on specific proteases involved in inflammatory pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate activity against matrix metalloproteinases (MMPs), which are implicated in various pathological conditions, including cancer metastasis and rheumatoid arthritis. These findings suggest its potential as a lead compound for developing new anti-inflammatory and anti-cancer agents.

Furthermore, computational modeling and molecular docking studies have provided insights into the binding interactions of (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid with target enzymes. A recent study utilized density functional theory (DFT) calculations to analyze the electronic properties and conformational stability of the molecule. The results indicated that the piperidine ring and the hex-5-enoyl side chain play critical roles in stabilizing the enzyme-inhibitor complex, offering a rationale for further structural modifications to enhance binding affinity.

In conclusion, (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enoylpiperidine-3-carboxylic acid (CAS: 2308463-91-2) represents a promising scaffold for drug discovery, with ongoing research exploring its synthetic accessibility, biological activity, and therapeutic potential. Future studies should focus on in vivo validation of its pharmacological effects and the development of more potent analogs. The integration of synthetic chemistry, computational biology, and pharmacological assays will be essential to unlock the full potential of this compound in addressing unmet medical needs.

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